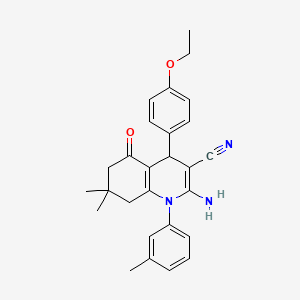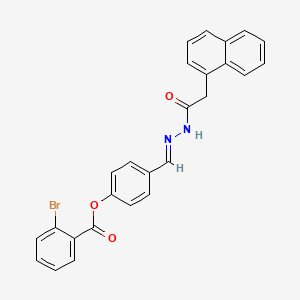![molecular formula C27H26ClN3O3S2 B11540370 4-butoxy-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11540370.png)
4-butoxy-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a fascinating member of the benzamide family. Its full chemical name might be a mouthful, but its structure is captivating. Let’s break it down:
IUPAC Name: 4-butoxy-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
Molecular Formula: CHClNO
Molecular Weight: 403.869 g/mol
CAS Number: 880053-50-9
Méthodes De Préparation
Synthetic Routes: The synthetic routes to this compound involve intricate steps. Unfortunately, detailed literature on its synthesis is scarce. we can infer that it likely undergoes condensation reactions, amine coupling, and thiazole formation.
Industrial Production: Industrial-scale production methods remain proprietary. Researchers and pharmaceutical companies guard these secrets closely due to their commercial value.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The compound may be susceptible to oxidation due to the presence of the sulfanyl group.
Reduction: Reduction reactions could modify the amide or thiazole moieties.
Substitution: Halogenation or other substitutions may occur at the chloro or methyl positions.
- Thionyl Chloride (SOCl2) : For chlorination.
- Hydrogenation Catalysts : To reduce the nitro group.
- Base-Catalyzed Condensation : For amide bond formation.
Major Products: The major products depend on the specific reaction conditions. Potential products include intermediates, regioisomers, and stereoisomers.
Applications De Recherche Scientifique
Chemistry:
- Probes : Researchers use this compound as a probe in thiol-based chemistry studies.
- Fluorescent Labels : Its benzothiazole moiety makes it useful for fluorescence labeling.
- Anticancer Potential : Benzamides often exhibit antitumor properties. Further research is needed to explore this compound’s potential.
- Enzyme Inhibition : It might inhibit specific enzymes due to its sulfanyl group.
- Dyes and Pigments : The benzothiazole scaffold finds applications in dyes and pigments.
Comparaison Avec Des Composés Similaires
While this compound is unique, it shares structural features with other benzamides. Notable similar compounds include:
Propriétés
Formule moléculaire |
C27H26ClN3O3S2 |
|---|---|
Poids moléculaire |
540.1 g/mol |
Nom IUPAC |
4-butoxy-N-[2-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C27H26ClN3O3S2/c1-3-4-13-34-21-10-6-18(7-11-21)26(33)29-20-9-12-22-24(15-20)36-27(31-22)35-16-25(32)30-23-14-19(28)8-5-17(23)2/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,29,33)(H,30,32) |
Clé InChI |
NMIYAJOQDATYCX-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=C(C=CC(=C4)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-(2,6-diethylphenyl)-2-[[6-[[(4-nitrophenyl)methylene]amino]-2-benzothiazolyl]thio]-](/img/structure/B11540289.png)
![2-(2,6-Dimethylphenoxy)-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11540292.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B11540296.png)
![N'-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11540299.png)

![(4Z)-2-(3-chlorophenyl)-4-{[2-(2,4-dinitrophenyl)hydrazinyl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11540301.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11540311.png)



![2-bromo-6-methoxy-4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11540330.png)
![2,4-Dibromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol](/img/structure/B11540341.png)
![2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-chloro-6-iodophenol](/img/structure/B11540342.png)
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B11540348.png)
